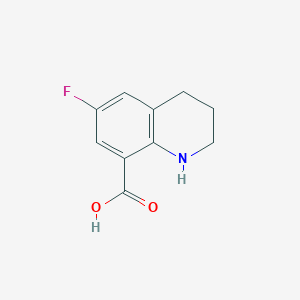

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H10FNO2. It is a derivative of tetrahydroquinoline, featuring a fluorine atom at the 6th position and a carboxylic acid group at the 8th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the fluorination of tetrahydroquinoline derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₀H₉FN₂O₂

- Molecular Weight : 195.19 g/mol

- CAS Number : 1823888-00-1

The compound features a fluorine atom at the 6-position and a carboxylic acid group at the 8-position, which significantly influences its reactivity and interactions with biological targets.

Chemistry

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to develop derivatives with tailored properties for specific applications.

Biology

The compound has been extensively studied for its biological activities , including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis and inhibiting essential metabolic pathways .

- Anticancer Potential : Investigated for inducing apoptosis in cancer cells through modulation of key signaling pathways involved in cell proliferation and survival .

Medicine

In medicinal chemistry, this compound is explored for:

- Drug Development : Its potential role as an inhibitor for specific enzymes or receptors makes it a candidate for developing new therapeutic agents.

- Mechanism of Action : The fluorine atom enhances binding affinity to biological targets through hydrogen bonds and van der Waals interactions .

Industry

The compound is also utilized in the production of advanced materials with unique electronic or optical properties, showcasing its versatility beyond traditional pharmaceutical applications .

Antimicrobial Studies

Research has shown that derivatives of 6-Fluoro-1,2,3,4-tetrahydroquinoline exhibit significant antibacterial activity against strains such as Escherichia coli. In vivo studies indicated effective dosage ranges (ED50) between 50 mg/kg to 160 mg/kg .

Anticancer Research

In vitro studies demonstrated that this compound can activate caspases leading to apoptosis in various cancer cell lines. It has been suggested that derivatives could serve as lead compounds for further development in cancer therapy due to their ability to modulate critical signaling pathways like PI3K/Akt .

Wirkmechanismus

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Fluoroquinoline-8-carboxylic acid: Lacks the tetrahydro structure, making it less flexible.

1,2,3,4-Tetrahydroquinoline-8-carboxylic acid: Does not have the fluorine atom, resulting in different electronic properties.

6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: Chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

Uniqueness

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to the presence of both the fluorine atom and the tetrahydroquinoline structure. This combination imparts distinct electronic and steric properties, enhancing its potential as a versatile intermediate in organic synthesis and its effectiveness in biological applications .

Biologische Aktivität

6-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a fluorinated derivative of tetrahydroquinoline known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉FN₁O₂, with a molecular weight of approximately 179.19 g/mol. The presence of a fluorine atom at the 6-position and a carboxylic acid group at the 8-position significantly influences its chemical reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. Its interaction with specific molecular targets enhances its potential as a chemotherapeutic agent.

3. Mechanism of Action

The mechanism of action involves the compound's interaction with enzymes and receptors. The fluorine atom enhances binding affinity through hydrogen bonding and van der Waals interactions, which can inhibit enzyme activity or modulate receptor function.

Case Studies

- Antimicrobial Activity Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.

- Anticancer Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis as confirmed by flow cytometry analysis.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

| Method | Description | Yield |

|---|---|---|

| Condensation Reaction | Involves the reaction of fluorinated aniline with diketones. | Moderate |

| Cyclization Method | Utilizes cyclization of substituted phenyl derivatives. | High |

| Multicomponent Reactions | Combines multiple reactants to form the target compound directly. | Variable |

These methods allow for varying yields and purities depending on the specific reaction conditions employed .

Applications in Medicinal Chemistry

This compound serves as a valuable building block for synthesizing more complex heterocyclic compounds used in drug development. Its potential applications include:

- Development of enzyme inhibitors

- Formulation of antimicrobial agents

- Exploration in cancer therapeutics.

Eigenschaften

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h4-5,12H,1-3H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWOGVSPKWSVJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)F)C(=O)O)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.